molecular formula C14H19Cl2N5 B12283347 8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride

8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride

Cat. No.: B12283347
M. Wt: 328.2 g/mol
InChI Key: LKVHWZCFMAQTFX-UHFFFAOYSA-N
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Description

8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an imidazo-pyrrolo-pyrazine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride involves multiple steps, including the formation of the pyrrolidine ring and the imidazo-pyrrolo-pyrazine core. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride is unique due to its specific structural features and potential applications. Its combination of a pyrrolidine ring and an imidazo-pyrrolo-pyrazine core sets it apart from other compounds, making it a valuable subject for scientific research.

Properties

Molecular Formula

C14H19Cl2N5

Molecular Weight

328.2 g/mol

IUPAC Name

12-(4-ethylpyrrolidin-3-yl)-1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene;dihydrochloride

InChI

InChI=1S/C14H17N5.2ClH/c1-2-9-5-15-6-10(9)12-7-17-13-8-18-14-11(19(12)13)3-4-16-14;;/h3-4,7-10,15-16H,2,5-6H2,1H3;2*1H

InChI Key

LKVHWZCFMAQTFX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CN=C3N2C4=C(NC=C4)N=C3.Cl.Cl

Origin of Product

United States

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